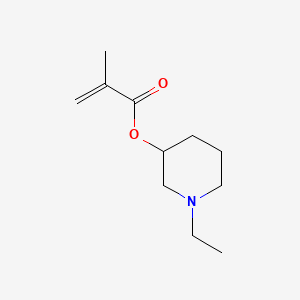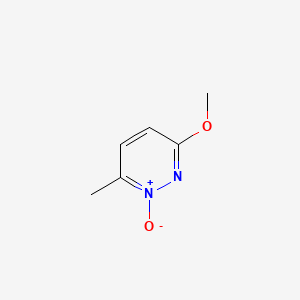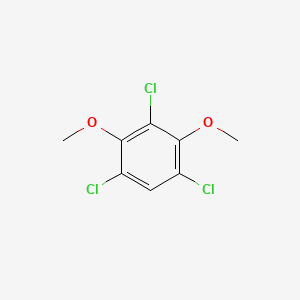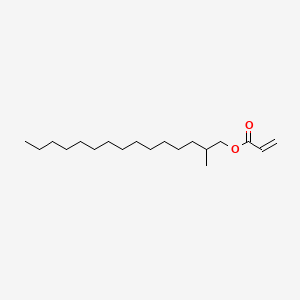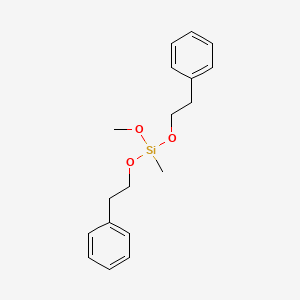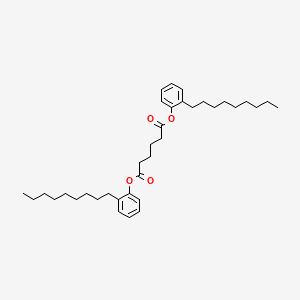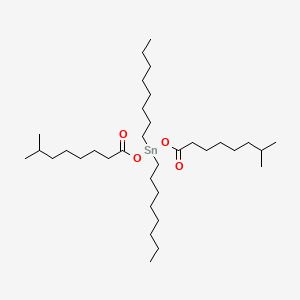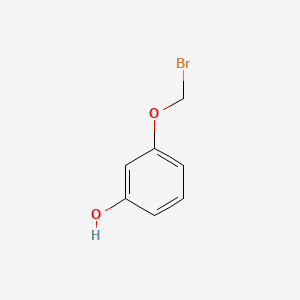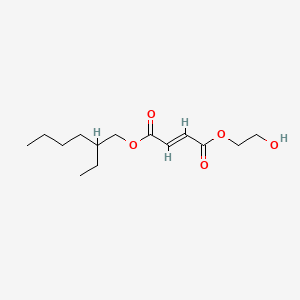
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is an organic compound with the molecular formula C14H24O5. It is a diester derived from 2-butenedioic acid and is known for its applications in various industrial and scientific fields. The compound is characterized by its ester functional groups and a hydroxyethyl side chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-ethylhexanol and 2-hydroxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Reaction Time: 6-8 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:
Raw Materials: 2-butenedioic acid, 2-ethylhexanol, and 2-hydroxyethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Purification: Distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 2-Ethylhexyl 2-carboxyethyl 2-butenedioate
Reduction: 2-Ethylhexyl 2-hydroxyethyl 2-butanediol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its plasticizing properties.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its solubility and bioavailability. The ester groups can undergo hydrolysis in biological systems, releasing the active components that exert their effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 2-hydroxyethyl 2-butanedioate
- 2-Ethylhexyl 2-hydroxyethyl 2-propenedioate
- 2-Ethylhexyl 2-hydroxyethyl 2-pentanedioate
Uniqueness
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is unique due to its specific combination of ester and hydroxyethyl functional groups, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
94158-40-4 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-O-(2-ethylhexyl) 1-O-(2-hydroxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C14H24O5/c1-3-5-6-12(4-2)11-19-14(17)8-7-13(16)18-10-9-15/h7-8,12,15H,3-6,9-11H2,1-2H3/b8-7+ |
InChI Key |
BORBMWSINGMSEQ-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C(=O)OCCO |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


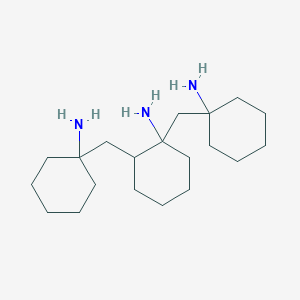
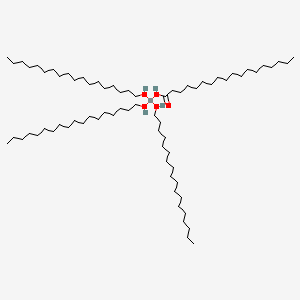
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
